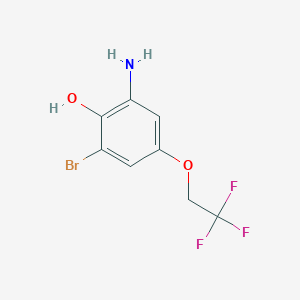
(4-Amino-1-fluorocyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-1-fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H14FNO It is a cyclohexane derivative featuring an amino group, a fluorine atom, and a hydroxymethyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-fluorocyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the following steps:
Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position.
Amination: The fluorinated cyclohexane is then subjected to amination using reagents like ammonia or an amine to introduce the amino group.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation, where a hydroxymethyl group is introduced using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-1-fluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to form an amine or a hydroxylamine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Amino-1-fluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Amino-1-fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Amino-1-chlorocyclohexyl)methanol
- (4-Amino-1-bromocyclohexyl)methanol
- (4-Amino-1-iodocyclohexyl)methanol
Uniqueness
(4-Amino-1-fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other halogenated analogs.
Eigenschaften
Molekularformel |
C7H14FNO |
|---|---|
Molekulargewicht |
147.19 g/mol |
IUPAC-Name |
(4-amino-1-fluorocyclohexyl)methanol |
InChI |
InChI=1S/C7H14FNO/c8-7(5-10)3-1-6(9)2-4-7/h6,10H,1-5,9H2 |
InChI-Schlüssel |
HKHCXCOCGDYAMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


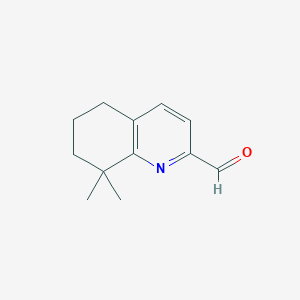
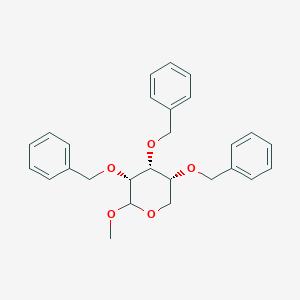


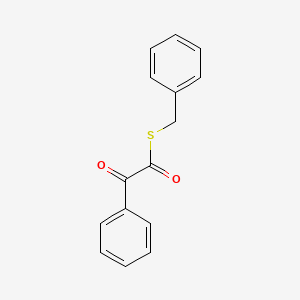
![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
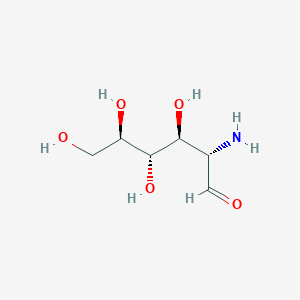
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)

![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
